4,6-dimethoxy-N,N'-bis(4-carboxyphenyl)benzene-1,3-disulfonamide
Description
Properties
Molecular Formula |
C22H20N2O10S2 |
|---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
4-[[5-[(4-carboxyphenyl)sulfamoyl]-2,4-dimethoxyphenyl]sulfonylamino]benzoic acid |
InChI |
InChI=1S/C22H20N2O10S2/c1-33-17-11-18(34-2)20(36(31,32)24-16-9-5-14(6-10-16)22(27)28)12-19(17)35(29,30)23-15-7-3-13(4-8-15)21(25)26/h3-12,23-24H,1-2H3,(H,25,26)(H,27,28) |
InChI Key |
CSEWGNILBDVHHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Sulfonyl Chloride Intermediate Synthesis
The starting material is often a dimethoxy-substituted benzene derivative, such as 4,6-dimethoxybenzene-1,3-disulfonic acid or its derivatives. Sulfonyl chlorides are prepared by chlorination of sulfonic acid groups using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 4,6-dimethoxybenzene-1,3-disulfonic acid + SOCl₂ | Formation of 4,6-dimethoxybenzene-1,3-disulfonyl chloride | Requires dry conditions; reflux for several hours |
| 2 | Removal of excess SOCl₂ by distillation | Pure sulfonyl chloride intermediate | Sensitive to moisture |
Formation of Sulfonamide Bonds
The sulfonyl chloride intermediate is reacted with 4-aminobenzoic acid or its derivatives to form the bis-sulfonamide.
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 3 | Sulfonyl chloride + 4-aminobenzoic acid in basic aqueous or organic solvent (e.g., pyridine, DMF) | Formation of N,N'-bis(4-carboxyphenyl) sulfonamide | Reaction temperature: 0–50 °C; reaction time: 2–24 h |
| 4 | Acidification and purification | Isolation of crude product | Precipitation or extraction used for isolation |
Methoxy Group Introduction
Methoxy groups are typically introduced by:
- Starting with methoxy-substituted benzene derivatives.
- Alternatively, methylation of hydroxy groups using methyl iodide or dimethyl sulfate under basic conditions.
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 5 | Methylation with methyl iodide + base (e.g., K₂CO₃) | Conversion of hydroxy to methoxy groups | Performed before sulfonylation to avoid side reactions |
Alternative Synthetic Routes and Innovations
Use of Protected Amino Acids
Protecting groups on the amino or carboxyl groups of 4-aminobenzoic acid (e.g., esterification to methyl esters) can improve selectivity and yield by preventing side reactions during sulfonamide formation. After sulfonamide bond formation, deprotection yields the free carboxylic acid groups.
One-Pot Synthesis Approaches
Some methods combine sulfonylation and amination steps in a one-pot procedure to reduce purification steps and improve overall yield. This requires precise control of reagent addition and reaction conditions.
Reaction Conditions Optimization
| Parameter | Typical Range | Effect on Yield and Purity |
|---|---|---|
| Temperature | 0–50 °C | Higher temperatures increase rate but risk side reactions |
| Solvent | Pyridine, DMF, dichloromethane | Polar aprotic solvents favor sulfonamide formation |
| Reaction Time | 2–24 hours | Longer times improve conversion but may cause degradation |
| Molar Ratios | Sulfonyl chloride:amine = 1:2 | Stoichiometric balance critical for complete reaction |
Purification Techniques
- Crystallization from solvents such as ethanol, methanol, or water.
- Recrystallization to enhance purity.
- Chromatographic methods (e.g., column chromatography) for small-scale purification.
- Filtration to remove insoluble impurities.
Research Findings and Yield Data
Summary Table of Preparation Steps
| Step No. | Process Stage | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Sulfonyl chloride formation | 4,6-dimethoxybenzene-1,3-disulfonic acid + SOCl₂, reflux | Sulfonyl chloride intermediate |
| 2 | Amination | Sulfonyl chloride + 4-aminobenzoic acid, pyridine, 0–50 °C | Bis-sulfonamide formation |
| 3 | Methoxylation (if needed) | Methyl iodide + base (K₂CO₃), DMF, room temp | Methoxy substitution |
| 4 | Purification | Crystallization, filtration, chromatography | Pure target compound |
The preparation of 4,6-dimethoxy-N,N'-bis(4-carboxyphenyl)benzene-1,3-disulfonamide is best achieved through a multi-step synthesis involving sulfonyl chloride intermediate formation, nucleophilic substitution with 4-aminobenzoic acid, and careful methoxy group introduction. Optimization of reaction conditions such as temperature, solvent, and reagent ratios significantly impacts yield and purity. Recent advances include the use of protected amino acids and one-pot methods to streamline synthesis. The compound’s preparation is well-documented in patent literature and chemical reviews, providing a robust foundation for both laboratory and industrial scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(4-CARBOXYPHENYL)SULFAMOYL]-2,4-DIMETHOXYBENZENESULFONAMIDO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, leading to the formation of different derivatives.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of sulfonamide compounds exhibit significant anticancer properties. For instance, compounds similar to 4,6-dimethoxy-N,N'-bis(4-carboxyphenyl)benzene-1,3-disulfonamide have been evaluated for their inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors.
- Mechanism of Action : Inhibition of CA IX can lead to reduced tumor growth and increased apoptosis in cancer cells. For example, a study reported that certain sulfonamide derivatives showed IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating potent enzyme inhibition .
Antimicrobial Properties
The compound has also been investigated for its antibacterial and antifungal activities. The inhibition of carbonic anhydrases in bacteria can disrupt their growth and biofilm formation, making these compounds potential candidates for new antimicrobial therapies .
Polymer Chemistry
The unique functional groups present in 4,6-dimethoxy-N,N'-bis(4-carboxyphenyl)benzene-1,3-disulfonamide allow it to be used as a building block in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and chemical resistance, making them suitable for applications in coatings and composites.
Water Treatment
Due to its sulfonamide structure, this compound can be utilized in the development of adsorbents for the removal of pollutants from water. Its ability to interact with various contaminants can be harnessed in filtration systems aimed at improving water quality.
Case Studies
Mechanism of Action
The mechanism of action of 4-{5-[(4-CARBOXYPHENYL)SULFAMOYL]-2,4-DIMETHOXYBENZENESULFONAMIDO}BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Sulfonamide vs.
- Substituent Effects: The 4-carboxyphenyl groups introduce ionizable carboxylic acids (pKa ~4–5), contrasting with non-ionizable methyl or benzyl groups in other sulfonamides (e.g., p-toluenesulfonamide derivatives). This increases hydrophilicity and pH-dependent solubility .
Physicochemical and Functional Properties
| Property | Target Compound | N,N'-(4-Methyl-m-phenylene)bis(p-toluenesulfonamide) | N,N'-(4-Nitro-o-phenylene)dibenzamide |
|---|---|---|---|
| Molecular Weight | ~660 g/mol (estimated) | ~450 g/mol | ~400 g/mol |
| Water Solubility | Moderate (carboxylic acids enhance solubility) | Low (hydrophobic p-tolyl groups) | Very low (nitro, benzamide groups) |
| Acidity | Strong (sulfonamide and carboxylic acid protons) | Moderate (sulfonamide only) | Weak (amide protons) |
| Thermal Stability | High (rigid aromatic core) | Moderate | Low (nitro group may destabilize) |
Functional Implications:
- Drug Design : The target compound’s carboxylic acids enable salt formation (e.g., sodium salts) for improved bioavailability, a feature absent in methyl- or nitro-substituted analogs .
- Material Science: Its amphiphilic structure supports self-assembly into ordered nanostructures, whereas purely hydrophobic derivatives (e.g., p-toluenesulfonamides) lack this capability.
Biological Activity
4,6-Dimethoxy-N,N'-bis(4-carboxyphenyl)benzene-1,3-disulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups, including methoxy, carboxy, and sulfonamide groups. Its molecular formula is , and its molecular weight is approximately 534.66 g/mol. The presence of these functional groups contributes to its solubility and reactivity in biological systems.
Anticancer Properties
Research has indicated that 4,6-dimethoxy-N,N'-bis(4-carboxyphenyl)benzene-1,3-disulfonamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| PC-3 (Prostate Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against a range of bacteria and fungi. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Type |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Gram-positive |
| Escherichia coli | 16 µg/mL | Gram-negative |
| Candida albicans | 32 µg/mL | Fungal |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit key enzymes involved in metabolic pathways of cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to cellular damage and apoptosis.
- Modulation of Signaling Pathways : It may interfere with signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Study 1: Anticancer Efficacy in Vivo
A recent study evaluated the anticancer efficacy of this compound in a mouse model bearing MCF-7 tumors. The treatment group showed a significant reduction in tumor volume compared to the control group after four weeks of administration.
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity against clinical isolates of Staphylococcus aureus. The compound demonstrated superior efficacy compared to standard antibiotics, suggesting potential for therapeutic use in resistant infections.
Q & A
Basic: What synthetic routes are employed to prepare 4,6-dimethoxy-N,N'-bis(4-carboxyphenyl)benzene-1,3-disulfonamide?
Methodological Answer:
The synthesis typically involves sequential sulfonation and coupling reactions. A benzene-1,3-disulfonamide core is functionalized with methoxy groups via nucleophilic aromatic substitution, followed by amide coupling with 4-carboxyphenyl derivatives. For example:
Sulfonation: React benzene-1,3-disulfonyl chloride with ammonia to form the disulfonamide backbone .
Methoxy Introduction: Use methylating agents (e.g., dimethyl sulfate) under alkaline conditions to install methoxy groups at the 4 and 6 positions.
Carboxyphenyl Coupling: Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach 4-carboxyphenyl groups to the sulfonamide nitrogens .
Validation: Monitor reaction progress via TLC and characterize intermediates using H NMR and IR spectroscopy.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- H/C NMR: Assign methoxy ( ppm), aromatic protons, and carboxyphenyl carbonyl signals ( ppm) .
- IR Spectroscopy: Confirm sulfonamide (S=O stretching at 1150–1350 cm) and carboxylic acid (broad O-H stretch ~2500–3500 cm) functionalities .
- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns.
- X-ray Diffraction: Resolve crystal packing and hydrogen-bonding networks, especially for coordination polymer applications .
Basic: What are the primary biological targets of this compound?
Methodological Answer:
The compound’s sulfonamide and carboxyphenyl moieties suggest activity as a carbonic anhydrase (CA) inhibitor , similar to structurally related analogs .
- Experimental Design: Perform enzyme inhibition assays (e.g., stopped-flow CO hydration) using recombinant CA isoforms.
- Data Interpretation: Compare IC values with known inhibitors (e.g., acetazolamide) to assess potency. Minor structural variations (e.g., methoxy positioning) can drastically alter selectivity .
Advanced: How do structural modifications influence its carbonic anhydrase inhibitory activity?
Methodological Answer:
- Substituent Effects: Replace methoxy groups with bulkier alkoxy chains (e.g., ethoxy) to study steric hindrance. Alternatively, substitute carboxyphenyl with nitro or amino groups to modulate electron density .
- Isomer Analysis: Synthesize positional isomers (e.g., 2,4-dimethoxy vs. 4,6-dimethoxy) and compare inhibition kinetics.
- Crystallographic Studies: Resolve CA-inhibitor complexes to identify binding interactions (e.g., sulfonamide-Zn coordination) .
Key Finding: Methoxy groups at 4,6-positions enhance hydrophobic interactions in the CA active site compared to 2,4-isomers .
Advanced: Can this compound form coordination polymers or metal-organic frameworks (MOFs)?
Methodological Answer:
Yes, the carboxyphenyl groups act as multidentate ligands for metal ions (e.g., Zn, Cd):
Synthesis: React the compound with metal salts (e.g., Zn(NO)) in DMF/water under solvothermal conditions (80–120°C, 24–48 hrs) .
Characterization: Use PXRD and BET analysis to confirm framework porosity.
Application: Test MOFs for gas adsorption (e.g., CO) or catalytic activity in oxidation reactions .
Advanced: What computational methods predict its binding interactions with enzymes?
Methodological Answer:
- Molecular Docking (AutoDock/Vina): Simulate docking into CA’s active site, prioritizing poses with sulfonamide-Zn coordination .
- MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories, monitoring hydrogen bonds and RMSD values.
- DFT Calculations (Gaussian): Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
Advanced: How can catalytic efficiency be optimized in sulfonamide-mediated reactions?
Methodological Answer:
- Solvent Screening: Test polar aprotic (DMF, DMSO) vs. protic (MeOH, HO) solvents to maximize yield .
- Catalyst Loading: Vary disulfonamide concentrations (0.1–10 mol%) in model reactions (e.g., indole alkylation) .
- Statistical Optimization: Use response surface methodology (RSM) to balance reaction time, temperature, and catalyst loading.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
